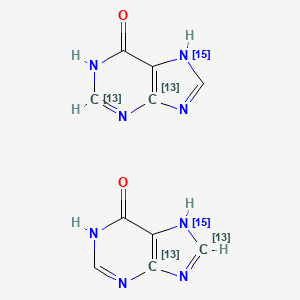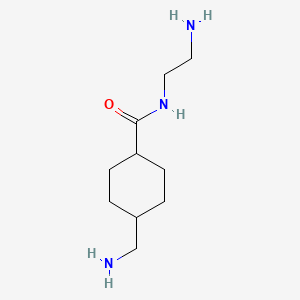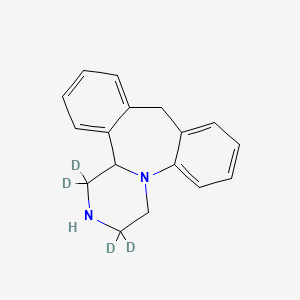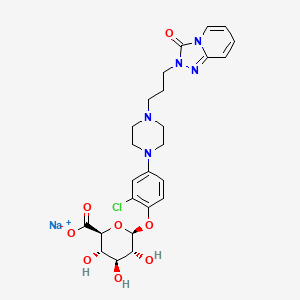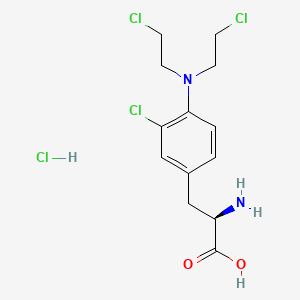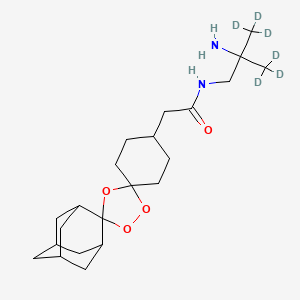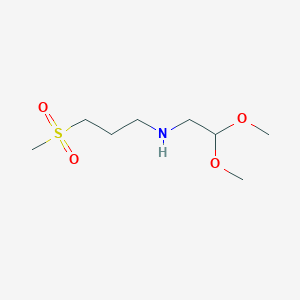![molecular formula C45H49N5O5 B13850423 (3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13850423.png)
(3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione” is a complex organic molecule that features multiple functional groups, including hydroxy, phenyl, piperidine, piperazine, and isoindole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and the assembly of the overall structure. Key steps may include:
Formation of the chromen-4-yl moiety: This could involve a cyclization reaction starting from a suitable phenyl-substituted precursor.
Piperidine and piperazine ring formation: These rings can be synthesized through nucleophilic substitution reactions involving appropriate amines and halogenated precursors.
Coupling reactions: The different moieties can be connected through coupling reactions such as amide bond formation, using reagents like carbodiimides (e.g., EDC, DCC) and catalysts.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve:
Flow chemistry: Continuous flow reactors can enhance reaction efficiency and scalability.
Catalysis: Use of catalysts to improve reaction rates and selectivity.
Purification techniques: Methods like chromatography and crystallization to isolate the desired product.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The chromen-4-yl moiety can be reduced to a dihydro derivative.
Substitution: The phenyl and piperidine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO₄, or CrO₃ for oxidation reactions.
Reducing agents: NaBH₄ or LiAlH₄ for reduction reactions.
Substitution reagents: Halogenated compounds and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the chromen-4-yl moiety would yield a dihydro derivative.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its complex structure and functional groups.
Industry: Use in the synthesis of advanced materials and pharmaceuticals.
作用機序
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms include:
Binding to receptors: The compound may interact with specific receptors, modulating their activity.
Enzyme inhibition: It could inhibit enzymes by binding to their active sites.
Signal transduction pathways: The compound may influence cellular signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
(3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione: Similar compounds may include those with slight modifications in the functional groups or ring structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique biological and chemical properties.
特性
分子式 |
C45H49N5O5 |
|---|---|
分子量 |
739.9 g/mol |
IUPAC名 |
(3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C45H49N5O5/c51-36-11-13-38-41(27-36)55-29-39(31-4-2-1-3-5-31)43(38)32-6-8-34(9-7-32)48-20-17-30(18-21-48)16-19-47-22-24-49(25-23-47)35-10-12-37-33(26-35)28-50(45(37)54)40-14-15-42(52)46-44(40)53/h1-13,26-27,30,39-40,43,51H,14-25,28-29H2,(H,46,52,53)/t39-,40-,43-/m0/s1 |
InChIキー |
LXOSOQBOIBGDLD-RNMNAOLMSA-N |
異性体SMILES |
C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC(=C3)N4CCN(CC4)CCC5CCN(CC5)C6=CC=C(C=C6)[C@@H]7[C@@H](COC8=C7C=CC(=C8)O)C9=CC=CC=C9 |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCN(CC4)CCC5CCN(CC5)C6=CC=C(C=C6)C7C(COC8=C7C=CC(=C8)O)C9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


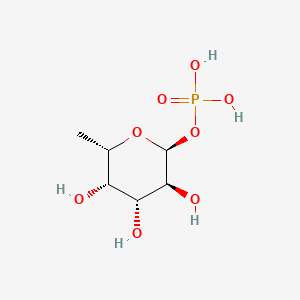
![5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13850347.png)
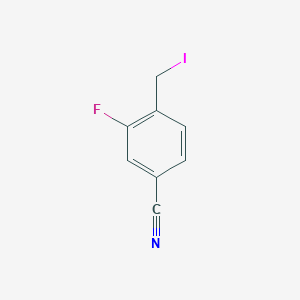
![Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B13850365.png)

